N-(Tosyl-L-alanyl)-3-hydroxyindole
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Description
Synthesis Analysis
The synthesis of derivatives related to N-(Tosyl-L-alanyl)-3-hydroxyindole, such as 3-hydroxyoxindole derivatives, can be achieved through organocatalytic approaches. For instance, aminooxygenation of oxindoles with nitrosobenzene catalyzed by a quinidine dimer has been developed to afford the desired products with high enantioselectivities, illustrating an alternative to transition-metal catalysts for constructing the C-O bond at the C(3) position of oxindoles (Bui, Candeias, & Barbas, 2010).
Molecular Structure Analysis
The molecular structure of N-(Tosyl-L-alanyl)-3-hydroxyindole and related compounds showcases the ability to form intricate bonding patterns and molecular frameworks. For example, the structure of N-ferrocenoyl alanine methyl ester reveals amide N(H)C=O and ester C=O bond lengths, demonstrating primary intermolecular hydrogen bonding, which is crucial for the stability and reactivity of these compounds (Sheehy et al., 2004).
Chemical Reactions and Properties
N-(Tosyl-L-alanyl)-3-hydroxyindole participates in various chemical reactions, including the Friedel-Crafts reaction, which has been utilized to synthesize unsymmetrical 3,3-diaryloxindoles or 3-alkyl-3-aryloxindoles. These products are of interest due to their medicinal properties and utility as building blocks for natural product synthesis (Zhou et al., 2012).
Physical Properties Analysis
The physical properties of N-(Tosyl-L-alanyl)-3-hydroxyindole derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. For example, racemic mixtures and enantiopure forms of related compounds have been shown to form monoclinic crystals of high molecular organization, highlighting the impact of molecular configuration on physical properties (Villard et al., 2003).
Chemical Properties Analysis
The chemical properties of N-(Tosyl-L-alanyl)-3-hydroxyindole, such as reactivity, stability, and functional group interactions, are central to its applications in synthetic chemistry. The compound's behavior in reactions, like the palladium-catalyzed acylation of free (N-H) indoles with nitriles, demonstrates its versatility and potential for creating a wide array of complex molecules (Jiang & Wang, 2013).
Scientific Research Applications
Hydroxyindole Derivatives in Scientific Research
Hydroxyindole compounds, including derivatives such as 5-hydroxyindoles, play a crucial role in a range of biological processes and have been the subject of extensive research due to their potential therapeutic applications. One significant area of interest is their role in neuroprotection and the management of neurological disorders.
Neuroprotective Potential of Hydroxyindole Derivatives
Research has identified the neuroprotective potential of certain hydroxyindole derivatives, highlighting their capacity to protect neuronal cells from damage and contribute to therapeutic strategies for treating neurological conditions. For example, 3-N-Butylphthalide (NBP), a compound derived from celery seeds, has demonstrated significant neuroprotective effects, showing promise in improving outcomes post-stroke and in the treatment of neurodegenerative diseases through mechanisms involving the reduction of oxidative stress, mitochondrial dysfunction, and inflammation (Abdoulaye & Guo, 2016).
Antioxidant Activity and Free Radical Scavenging
Hydroxyindole derivatives are also explored for their antioxidant properties and ability to scavenge free radicals, which are crucial mechanisms for protecting cells from oxidative stress. The antioxidant activity of these compounds, including their roles in detoxifying reactive oxygen and nitrogen species, has been a focal point of research due to its implications in preventing or managing various diseases, including cancer and cardiovascular diseases (Reiter et al., 2007).
properties
IUPAC Name |
N-[1-(3-hydroxyindol-1-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-12-7-9-14(10-8-12)25(23,24)19-13(2)18(22)20-11-17(21)15-5-3-4-6-16(15)20/h3-11,13,19,21H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNIGUXPHXNJFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)N2C=C(C3=CC=CC=C32)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Tosyl-L-alanyl)-3-hydroxyindole |
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